1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine
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Overview
Description
1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine is a complex organic compound with a molecular formula of C18H28N2 and a molecular weight of 272.42832 g/mol . This compound is characterized by the presence of a piperidine ring attached to a tetrahydronaphthalene moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene . This intermediate can then be reacted with piperidine derivatives under specific conditions to yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Piperidine derivatives: Compounds with similar piperidine ring structures, used in various chemical and pharmaceutical applications.
Naphthalene derivatives: Compounds with similar naphthalene moieties, studied for their diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-2-12-20-13-10-16(11-14-20)19-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,16,18-19H,2,5,7,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPUJCPRKAHUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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